Edotreotide

Vue d'ensemble

Description

L’édotreotide est un peptide synthétique qui appartient à la classe des analogues de la somatostatine. Il est spécifiquement connu sous le nom de (DOTA0-Phe1-Tyr3)octreotide ou DOTATOC. Ce composé est utilisé dans le traitement et le diagnostic de certains types de cancer, en particulier les tumeurs neuroendocrines. Lorsque l’édotreotide est lié à divers radionucléides, il sert d’agent crucial dans la radiothérapie des récepteurs peptidiques et l’imagerie diagnostique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’édotreotide implique la conjugaison du peptide octreotide avec le chélateur acide 1,4,7,10-tétraazacyclododécane-1,4,7,10-tétraacétique (DOTA). Le processus comprend généralement les étapes suivantes :

Synthèse peptidique : La chaîne peptidique est synthétisée à l’aide de techniques de synthèse peptidique en phase solide (SPPS).

Conjugaison du chélateur : Le chélateur DOTA est conjugué au peptide par l’intermédiaire d’un résidu d’acide aminé spécifique.

Purification : Le composé résultant est purifié par chromatographie liquide haute performance (HPLC) afin de garantir la pureté et la qualité souhaitées.

Méthodes de production industrielle

Dans les milieux industriels, la production de l’édotreotide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle pour produire le composé en grande quantité. Le produit final est ensuite soumis à des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions

L’édotreotide subit diverses réactions chimiques, notamment :

Oxydation : Les ponts disulfures du peptide peuvent être oxydés pour former des structures stables.

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, conduisant à la formation de groupes thiol libres.

Substitution : Le chélateur DOTA peut subir des réactions de substitution pour se lier à différents radionucléides

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Radionucléides tels que le gallium-68 ou le lutécium-177 dans des conditions contrôlées

Principaux produits formés

Oxydation : Formation de ponts disulfures stables.

Réduction : Formation de groupes thiol libres.

Substitution : Formation de complexes d’édotreotide radiomarqués

Applications de la recherche scientifique

L’édotreotide a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l’étude de la synthèse peptidique et de la chimie de la chélation.

Biologie : Étudié pour ses interactions avec les récepteurs de la somatostatine et son rôle dans les voies de signalisation cellulaire.

Médecine : Employé dans le diagnostic et le traitement des tumeurs neuroendocrines par radiothérapie des récepteurs peptidiques et imagerie par tomographie par émission de positons (TEP).

Industrie : Utilisé dans le développement de produits pharmaceutiques radioactifs et d’agents diagnostiques

Applications De Recherche Scientifique

Diagnostic Applications

Edotreotide Gallium Ga-68

this compound is labeled with Gallium-68 for use in positron emission tomography (PET) imaging. This application is pivotal for diagnosing somatostatin receptor-positive neuroendocrine tumors in both pediatric and adult populations. The radiopharmaceutical's ability to bind selectively to somatostatin receptors allows for effective localization of tumors, aiding in the assessment of disease extent and treatment planning .

Peptide Receptor Radionuclide Therapy (PRRT)

Lutetium-177 this compound

The therapeutic application of this compound primarily involves its use as a carrier for Lutetium-177, a radioisotope used in PRRT. Lutetium-177 this compound selectively binds to somatostatin receptors on tumor cells, delivering targeted radiation directly to the tumor site. This mechanism enables localized tumor destruction while minimizing exposure to surrounding healthy tissues .

Clinical Trials

Several pivotal clinical trials have evaluated the efficacy and safety of Lutetium-177 this compound:

- COMPETE Trial : This Phase III trial investigates Lutetium-177 this compound versus Everolimus in patients with progressive gastroenteropancreatic NETs. The primary endpoint is progression-free survival (PFS), with secondary endpoints including overall survival (OS) and patient-reported outcomes. The trial has enrolled 309 patients across multiple centers .

- COMPOSE Trial : Another Phase III study focusing on well-differentiated aggressive grade 2 and 3 NETs compares Lutetium-177 this compound to standard care options. The trial aims to assess survival outcomes and has a target enrollment of 202 participants .

Efficacy in Metastatic Carcinoid Tumors

A significant study involving 90Y-edotreotide demonstrated its effectiveness in treating metastatic carcinoid tumors that were refractory to standard therapies like octreotide. In this study, 67% of patients exhibited stable disease or objective response, with notable improvements in symptoms such as diarrhea and flushing. The median PFS was significantly higher for patients showing durable symptom improvement .

Safety Profile

The safety profile of this compound-based therapies has been evaluated in various studies. Adverse events primarily included gastrointestinal issues, which were often reversible. Serious adverse events were reported but were relatively rare, indicating a favorable safety profile for patients undergoing treatment with this compound .

Pharmacokinetics and Dosimetry

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic efficacy. Studies indicate that non-carrier-added Lutetium-177 provides high specific activity, enhancing the tumor-to-background ratio and allowing for precise dosimetry assessments during treatment cycles . The COMPETE trial includes sub-studies focused on dosimetry methodologies to refine treatment protocols further.

Data Summary Table

Mécanisme D'action

L’édotreotide exerce ses effets en se liant aux récepteurs de la somatostatine, en particulier au récepteur de la somatostatine de type 2. Une fois lié, le composé peut être internalisé par les cellules, ce qui permet au radionucléide attaché de délivrer une radiothérapie ciblée. Ce mécanisme est crucial pour les applications d’imagerie diagnostique et thérapeutique, car il permet une localisation et un traitement précis des tumeurs neuroendocrines .

Comparaison Avec Des Composés Similaires

L’édotreotide est comparé à d’autres analogues de la somatostatine tels que :

DOTA-octreotate (DOTATATE) : Similaire à l’édotreotide, mais avec des affinités de liaison différentes pour les sous-types de récepteurs de la somatostatine.

Octreotide : Le composé parent dont l’édotreotide est dérivé, utilisé principalement à des fins thérapeutiques.

Lanreotide : Un autre analogue de la somatostatine avec des propriétés pharmacocinétiques distinctes

Unicité

L’unicité de l’édotreotide réside dans sa capacité à être conjugué à divers radionucléides, ce qui le rend polyvalent pour les applications diagnostiques et thérapeutiques. Sa forte affinité pour le récepteur de la somatostatine de type 2 améliore également son efficacité dans le ciblage des tumeurs neuroendocrines .

Activité Biologique

Edotreotide, a synthetic analog of the peptide hormone somatostatin, has garnered significant attention for its application in the diagnosis and treatment of neuroendocrine tumors (NETs). This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and ongoing research.

This compound primarily functions by binding to somatostatin receptors (SSTRs), particularly SSTR2, which are overexpressed in various neuroendocrine tumors. The binding initiates a cascade of intracellular events that inhibit cell proliferation and promote apoptosis in tumor cells. The compound also serves as a vector for delivering radioactive isotopes, such as lutetium-177 or yttrium-90, directly to tumor sites, enhancing targeted radiotherapy efficacy .

Pharmacokinetics

- Absorption and Distribution : this compound reaches approximately 80% activity in tumors within 30 minutes post-injection, peaking at around 70 minutes. The highest accumulation occurs in the spleen, kidneys, and liver .

- Metabolism : It is largely unmetabolized in the body, with minimal degradation products detected in serum four hours after administration .

- Elimination : Approximately 16% of the administered dose is excreted via urine within two hours. The radioactive half-life of this compound gallium Ga-68 is about 68 minutes .

Case Studies and Trials

- Phase I Study of 90Y-Edotreotide :

-

COMPOSE Trial (NCT04919226) :

- Objective : Compare the safety and efficacy of lutetium-177 this compound against standard care in treating well-differentiated aggressive grade 2 and grade 3 SSTR-positive gastroenteropancreatic NETs.

- Design : Randomized control trial with a target enrollment of 202 participants. Primary endpoint is progression-free survival .

- COMPETE Study :

Adverse Effects

The treatment with this compound is generally well-tolerated; however, adverse effects have been reported. In the Phase I study, gastrointestinal disturbances were common due to concomitant amino acid infusion aimed at kidney protection during radiotherapy. Notable adverse events included reversible gastrointestinal symptoms and rare cases of renal complications .

Summary Table of Key Findings

| Study | Drug Used | Patient Population | Key Findings |

|---|---|---|---|

| Phase I Study | 90Y-Edotreotide | Metastatic carcinoid refractory to octreotide | 74% stable disease or response; median PFS = 18.2 months |

| COMPOSE Trial | 177Lu-Edotreotide | SSTR-positive gastroenteropancreatic NETs | Ongoing; primary endpoint progression-free survival |

| COMPETE Study | 177Lu-Edotreotide | Various NET patients | Improved survival outcomes compared to standard care |

Propriétés

IUPAC Name |

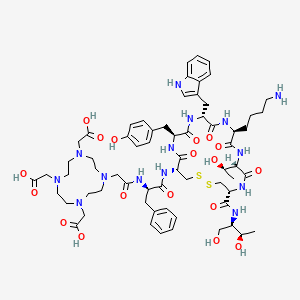

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHKDBRREKOZEW-AAXZNHDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H92N14O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021591 | |

| Record name | Edotreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204318-14-9 | |

| Record name | Edotreotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edotreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDOTREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of DOTATOC?

A1: DOTATOC primarily targets somatostatin receptors (SSTRs), particularly the subtype 2 (SSTR2), which are overexpressed in many NETs. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]

Q2: How does DOTATOC binding to SSTRs affect tumor cells?

A2: Binding of DOTATOC to SSTRs triggers a cascade of intracellular signaling events, leading to inhibition of tumor cell proliferation, hormone secretion, and angiogenesis. [] [https://www.semanticscholar.org/paper/aacdfeebea6098a6c3f0502f31f5290545f7dd97]

Q3: Are there differences in the downstream effects of DOTATOC when labeled with different radionuclides?

A3: Yes, DOTATOC labeled with high-LET alpha emitters like Bismuth-213 (213Bi) exhibits greater therapeutic efficacy than DOTATOC labeled with low-LET beta emitters like Lutetium-177 (177Lu) due to increased DNA double-strand break induction and higher relative biological effectiveness (RBE). [] [https://www.semanticscholar.org/paper/62cb9fd88cff53dc18e65d624c93dbdfea2e6134], [] [https://www.semanticscholar.org/paper/436cbbfd5ddb8acb5945bfe19a1f261579f23823]

Q4: What is the molecular formula and weight of DOTATOC?

A4: The molecular formula of DOTATOC is C57H83N13O14S2, and its molecular weight is 1202.46 g/mol.

Q5: Is there spectroscopic data available for DOTATOC?

A5: While spectroscopic data like NMR and mass spectrometry are essential for characterizing DOTATOC, specific information is not detailed in the provided research papers.

Q6: How stable is DOTATOC in serum?

A6: Studies show that DOTATOC labeled with 213Bi exhibits high stability in rat serum, retaining over 95% radiochemical purity after 24 hours of incubation. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]

Q7: Are there any specific conditions that affect DOTATOC stability?

A7: Further research is needed to thoroughly investigate the influence of various conditions, such as temperature, pH, and presence of metal ions, on the stability of DOTATOC.

Q8: Does DOTATOC have any catalytic properties?

A8: DOTATOC is not known to possess any catalytic properties. It functions as a receptor-binding molecule, and its primary applications lie in imaging and targeted therapy.

Q9: Have computational methods been applied to study DOTATOC?

A9: While computational chemistry and modeling could provide valuable insights into the structure-activity relationship of DOTATOC and its interactions with SSTRs, the provided research papers do not focus on these aspects.

Q10: How do structural modifications of DOTATOC affect its activity and selectivity?

A10: Research suggests that modifications to the chelator moiety of DOTATOC can significantly impact its SSTR binding affinity and selectivity. For example, the cobalt (II) complex of DOTATOC, [(57)Co(dotatoc)], exhibits a higher affinity for SSTR2 compared to the Gallium (III) complex, [(67)Ga(dotatoc)]. [] [https://www.semanticscholar.org/paper/0b6829d5ff3ea232eda0849939ec83611a06e773]

Q11: What are the current formulation strategies to improve DOTATOC stability and bioavailability?

A11: The development of a ready-to-use formulation of 68Ga-DOTATOC (SomaKit TOC) has significantly improved its clinical implementation. This formulation allows for simplified and robust preparation, improving its accessibility and reducing the chances of errors during synthesis. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]

Q12: How are SHE regulations addressed in the production and use of DOTATOC?

A12: The production and clinical use of DOTATOC are strictly regulated to ensure safety and efficacy. The European Medicines Agency (EMA) approval of SomaKit TOC demonstrates its compliance with SHE regulations and its suitability for routine clinical practice. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]

Q13: What is the typical biodistribution of DOTATOC after administration?

A13: After intravenous injection, DOTATOC rapidly distributes to SSTR-expressing organs and tissues, with high uptake observed in the liver, kidneys, spleen, and pituitary gland. Tumor uptake is dependent on SSTR expression levels. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/2fb08a4c0c55e232ce67d290d2b89a79a48198f6]

Q14: How is DOTATOC eliminated from the body?

A14: Unbound DOTATOC is primarily eliminated through renal excretion, contributing to the relatively low radiation exposure to non-target organs. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]

Q15: Does the route of administration affect DOTATOC uptake in tumors?

A15: Research indicates that selective intra-arterial administration of DOTATOC leads to significantly higher tumor uptake compared to intravenous injection, particularly in liver metastases. This finding suggests potential for regionally intensified radiopeptide therapy. [] [https://www.semanticscholar.org/paper/3877afbfb68fa4b3eb9a894a017914d7871be469]

Q16: What in vitro models have been used to study DOTATOC?

A16: Cell lines expressing SSTRs, such as the rat pancreatic tumor cell line AR42J and human embryonic kidney (HEK-293) cells transfected with the SSTR2 gene, have been used extensively to investigate the antiproliferative effects of DOTATOC. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/62cb9fd88cff53dc18e65d624c93dbdfea2e6134]

Q17: What in vivo models have been used to study DOTATOC?

A17: Rodent models bearing SSTR-expressing tumors have been instrumental in evaluating the biodistribution, therapeutic efficacy, and safety of DOTATOC labeled with various radionuclides. These models have provided valuable preclinical data for translating DOTATOC into clinical applications. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/40e08f82cf8f2cd5fa331bcd95bee210b905231b]

Q18: Has DOTATOC been evaluated in clinical trials?

A18: Yes, DOTATOC has been extensively studied in clinical trials, demonstrating promising efficacy and acceptable safety profiles in the treatment of various neuroendocrine tumors. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b], [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65]

Q19: Are there any clinical trials exploring DOTATOC in combination with other therapies?

A19: Ongoing research is investigating the potential of combining DOTATOC with other treatment modalities, such as oncolytic virotherapy, to enhance therapeutic efficacy and overcome resistance mechanisms. [] [https://www.semanticscholar.org/paper/aacdfeebea6098a6c3f0502f31f5290545f7dd97], [] [https://www.semanticscholar.org/paper/11a2215b151eafcb80cf40f96acb37786ae6dbfc], [] [https://www.semanticscholar.org/paper/4eae2b27f56687e4fc959fcf26eb28854eccd713]

Q20: Are there any known mechanisms of resistance to DOTATOC therapy?

A20: While DOTATOC has shown promising results in the treatment of NETs, some patients experience disease relapse or primary resistance. Loss of SSTR expression or mutations in the receptor can contribute to treatment resistance. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b]

Q21: Is there evidence of cross-resistance between DOTATOC and other somatostatin analogues?

A21: Cross-resistance between DOTATOC and other somatostatin analogues, such as Octreotide, has been observed in some cases. This phenomenon highlights the need for careful patient selection and alternative treatment strategies for non-responders. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b], [] [https://www.semanticscholar.org/paper/40e08f82cf8f2cd5fa331bcd95bee210b905231b]

Q22: Are there any biomarkers for predicting the response to DOTATOC therapy?

A22: Research suggests that pre-therapeutic tumor uptake of 68Ga-DOTATOC, as measured by SUVmean on PET/CT, can predict response to 90Y-DOTATOC therapy. Patients with higher SUVmean values tend to have better overall survival. [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]

Q23: Can DOTATOC PET/CT be used to monitor treatment response?

A23: Yes, 68Ga-DOTATOC PET/CT plays a crucial role in monitoring response to DOTATOC therapy. Changes in tumor uptake, size, and metabolic activity can be assessed to determine treatment efficacy and guide clinical decisions. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]

Q24: What analytical methods are used to characterize and quantify DOTATOC?

A24: High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gamma counting are commonly employed to determine the radiochemical purity and specific activity of DOTATOC preparations. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]

Q25: What imaging techniques are used to visualize DOTATOC distribution in vivo?

A25: Positron emission tomography (PET) combined with computed tomography (CT) is the primary imaging modality for visualizing the biodistribution of DOTATOC labeled with positron-emitting radionuclides like 68Ga. Single-photon emission computed tomography (SPECT) is also used with radionuclides like 111In and 90Y. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/75e9d7954dfdea2c132637c1e24342eedbde7ec3]

Q26: How is DOTATOC uptake quantified in PET/CT imaging?

A26: Standardized uptake values (SUVs), particularly SUVmax and SUVmean, are commonly used to quantify DOTATOC uptake in tumor lesions and other tissues. These values provide semi-quantitative measures of tracer accumulation and are used for diagnosis, staging, and response assessment. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]

Q27: What is the role of radiomics in analyzing DOTATOC PET/CT images?

A27: Radiomics involves extracting quantitative features from medical images, offering a deeper analysis of tumor heterogeneity and potential for predicting treatment response. Studies exploring radiomics features from 68Ga-DOTATOC PET/CT images have shown promising results in identifying aggressive PanNENs and predicting patient outcomes. [] [https://www.semanticscholar.org/paper/9ee4fe3a482d3c8fdd416bd2c2409a83ccd6f140]

Q28: Are there any alternative radiopharmaceuticals for targeting SSTRs?

A28: DOTATATE, another SSTR analogue, is also commonly used in PET/CT imaging and therapy of NETs. While DOTATATE exhibits a higher affinity for SSTR2 compared to DOTATOC, both agents have demonstrated comparable diagnostic accuracy in clinical studies. [] [https://www.semanticscholar.org/paper/a2676f27ed1ac9ad757dd6cebaca8addc3da97d8]

Q29: How does DOTATOC compare to other imaging modalities for NETs?

A29: DOTATOC PET/CT demonstrates superior sensitivity and specificity for detecting and staging NETs compared to conventional imaging techniques such as CT and MRI. This advantage is particularly evident in detecting small metastatic lesions and identifying the primary tumor site. [] [https://www.semanticscholar.org/paper/1e0111936adaf904db451a7f8c306c6cda25eacd]

Q30: What research tools and resources are essential for studying DOTATOC?

A30: Access to cyclotrons for radionuclide production, radiochemistry facilities for radiolabeling, preclinical imaging platforms (e.g., small-animal PET/CT), and robust analytical techniques are crucial for advancing DOTATOC research. Collaboration between nuclear medicine specialists, radiochemists, oncologists, and imaging scientists is essential for successful translation of DOTATOC from bench to bedside.

Q31: What are the key milestones in the development and clinical application of DOTATOC?

A31: The discovery of somatostatin receptors and the development of stable somatostatin analogues paved the way for targeted imaging and therapy of NETs. The introduction of DOTATOC labeled with various radionuclides has significantly improved the diagnosis and treatment of these tumors. The EMA approval of the ready-to-use formulation, SomaKit TOC, represents a significant milestone in the clinical implementation of DOTATOC. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.